![molecular formula C23H14N2O3S3 B2612620 (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide CAS No. 518322-28-6](/img/structure/B2612620.png)
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide is a useful research compound. Its molecular formula is C23H14N2O3S3 and its molecular weight is 462.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is C25H18N2O3S, with a molecular weight of 490.62 g/mol. The structure includes a benzenesulfonamide moiety linked to a naphthalene derivative, which is further substituted with a benzo[d]thiazole group. This structural complexity is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and substitution reactions. Specific methods may vary, but they generally follow established protocols for synthesizing sulfonamide derivatives and thiazole compounds.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzo[d]thiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that compounds with similar structures inhibited the growth of human breast cancer cells in vitro by disrupting microtubule dynamics, leading to cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that sulfonamide derivatives possess antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. In vitro assays have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Studies have reported anti-inflammatory effects associated with similar sulfonamide compounds. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). In animal models, these compounds have demonstrated reduced edema and inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of a related benzo[d]thiazole derivative in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to control groups.
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in agar diffusion assays, affirming its potential as an antimicrobial agent.
Scientific Research Applications
Antidiabetic Activity
Recent studies have shown that derivatives of benzenesulfonamide exhibit antidiabetic properties. For instance, compounds similar to (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide were synthesized and tested for their ability to lower blood glucose levels in diabetic models. These compounds demonstrated significant hypoglycemic activity comparable to established antidiabetic drugs like glibenclamide .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly its ability to inhibit specific molecular targets involved in tumor growth. For example, derivatives containing the benzothiazole structure have shown promise as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers and neurodegenerative diseases . The inhibition of this kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Neuroprotective Effects
Research indicates that compounds with similar structures possess neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems and the inhibition of enzymes like monoamine oxidase, which are crucial for maintaining neuronal health .
Case Study 1: Antidiabetic Evaluation
A study synthesized several benzenesulfonamide derivatives and assessed their antidiabetic activity using a streptozotocin-induced diabetic rat model. Among these, specific compounds exhibited significant reductions in blood glucose levels, suggesting their potential as new therapeutic agents for diabetes management .
Case Study 2: GSK-3β Inhibition
In another study focusing on GSK-3β inhibition, a related compound was identified with an IC50 value indicating potent inhibition. This suggests that this compound could similarly affect GSK-3β activity, leading to potential applications in cancer therapy and neuroprotection .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O3S3/c26-22-17-11-5-4-10-16(17)19(25-31(27,28)15-8-2-1-3-9-15)14-21(22)30-23-24-18-12-6-7-13-20(18)29-23/h1-14H/b25-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZNSKWLVIKNJS-PLRJNAJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.